![molecular formula C8H7BFNO2 B13464239 (5-fluoro-1H-indol-7-yl)boronic acid](/img/structure/B13464239.png)
(5-fluoro-1H-indol-7-yl)boronic acid
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Overview
Description
(5-Fluoro-1H-indol-7-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-indol-7-yl)boronic acid typically involves the introduction of a boronic acid group into the indole ring. One common method is the borylation of 5-fluoroindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
(5-fluoro-1H-indol-7-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a fluorinated indole structure, with the chemical formula CHBFlN. It is valuable in organic synthesis, especially in forming carbon-carbon bonds through cross-coupling reactions. The fluorine atom at the 5-position enhances the compound's electronic properties and reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Derivatives of 5-fluoroindole have potential as anti-inflammatory agents and inhibitors of certain enzymes involved in cancer progression. Fluorine substitution can enhance metabolic stability and bioavailability, making these compounds attractive candidates in drug discovery.
Interaction Studies
Interaction studies often focus on its reactivity with biological targets. This compound can interact with specific enzymes, potentially leading to inhibition or modulation of their activity. Such interactions are crucial for understanding its pharmacological effects and optimizing its use in therapeutic applications.
Examples of Related Compounds
Compound Name | Structure Type | Unique Feature |
---|---|---|
(7-fluoro-1H-indol-5-yl)boronic acid | Indole derivative | Fluorine at a different position enhances reactivity |
(5-fluoroindole) | Fluorinated indole | Basic structure without boronic acid functionality |
(5-bromoindole) | Halogenated indole | Bromine substitution affects electronic properties |
(6-chloroindole) | Halogenated indole | Chlorine substitution provides different reactivity |
These compounds show variations in electronic properties and reactivity due to differences in halogen substitution patterns, influencing their application in synthetic chemistry and biological systems. The unique placement of the fluorine atom in this compound contributes to its distinct reactivity profile compared to other similar compounds.
Case Study: Fulvestrant-3 Boronic Acid (ZB716)
Fulvestrant-3 Boronic Acid (referred to as compound 5 in the study), is a boronic acid modified fulvestrant that binds to ERα competitively (IC50 = 4.1 nM) and effectively downregulates ERα in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells . It has superior oral bioavailability (AUC = 2547.1 ng·h/mL) in mice, indicating its promising clinical utility as an oral SERD .
Activity Against Hormone-Resistant Breast Cancer Cells: Compound 5 demonstrates potency against the proliferation of MCF-7 and T47D cells, similar to fulvestrant or 4-OHT . It is highly active against tamoxifen-resistant variants MCF-7/TamR and T47D/PKCα . In T47D cells, compound 5 downregulated ERα expression at an IC50 of 7.8 nM vs fulvestrant at 9.3 nM. In the tamoxifen-resistant T47D/PKCα cells, IC50 of 5 was 12.7 vs 8.5 nM of fulvestrant .
Mechanism of Action
The mechanism of action of (5-fluoro-1H-indol-7-yl)boronic acid depends on its application:
Suzuki–Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: The indole ring can interact with various biological targets, such as enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1H-indol-4-yl)boronic acid: Another boronic acid derivative of indole with similar chemical properties.
1H-Indazole-5-boronic acid: A boronic acid derivative of indazole, another heterocyclic compound.
Uniqueness
(5-Fluoro-1H-indol-7-yl)boronic acid is unique due to the specific position of the boronic acid group on the indole ring, which can influence its reactivity and biological activity. The presence of the fluorine atom also enhances its chemical stability and biological properties .
Properties
Molecular Formula |
C8H7BFNO2 |
---|---|
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(5-fluoro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11-13H |
InChI Key |
ZXPPJGJGDMXWFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1NC=C2)F)(O)O |
Origin of Product |
United States |
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